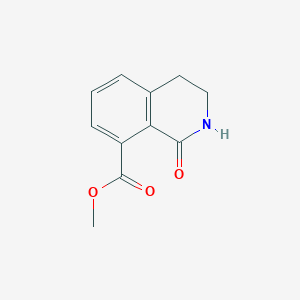
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester
Übersicht
Beschreibung
“1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1250444-46-2. It has a molecular weight of 205.21 . The IUPAC name for this compound is methyl 1-oxo-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-4H,5-6H2,1H3,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an off-white solid .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Tetrahydroisoquinoline Derivatives
Anticancer Applications : Tetrahydroisoquinoline derivatives have been studied for their anticancer properties, particularly highlighting the US FDA approval of trabectedin for treating soft tissue sarcomas. These compounds represent a significant advancement in anticancer drug discovery, showing promise in developing novel drugs with unique mechanisms of action for various cancers (Singh & Shah, 2017).
CNS Disorders : Research into tetrahydroisoquinoline derivatives has uncovered their potential as neuroprotective, antiaddictive, and antidepressant-like agents in animal models of CNS disorders. These compounds are suggested to influence neuroprotection through mechanisms such as MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, offering insights into developing treatments for neurodegenerative diseases and behavioral disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Importance : Isoquinoline derivatives, including tetrahydroisoquinoline compounds, have been recognized for their broad spectrum of pharmacological effects. Their biological activities span anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This diverse range of activities underscores the importance of isoquinoline derivatives in modern therapeutics and their potential in addressing a wide array of health concerns (Danao et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSNXRYVXBARJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




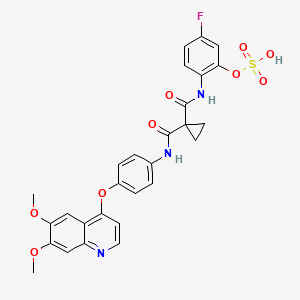

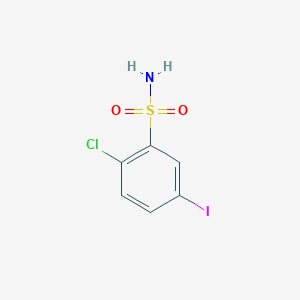
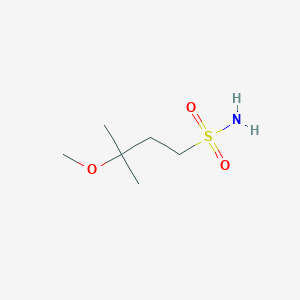
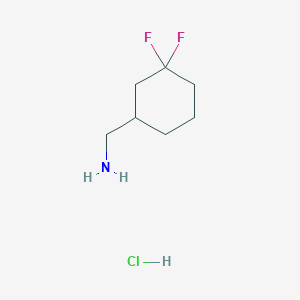



![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)


